Bombesin (8-14) is a peptide derived from the amphibian Bombina bombina, known for its significant biological activity, particularly in the context of cancer research. This heptapeptide sequence (Gly-Ser-Gly-His-Leu-Met-Asp) is recognized for its high binding affinity to gastrin-releasing peptide receptors, making it a valuable tool in targeted radiotherapy and diagnostic imaging. Its ability to selectively bind to these receptors, which are overexpressed in various tumors, positions Bombesin (8-14) as a promising candidate in oncological applications.
Bombesin (8-14) is classified as a neuropeptide and is part of the bombesin family of peptides. It is synthesized from the larger precursor molecule found in the skin secretions of the European fire-bellied toad. The classification of Bombesin (8-14) includes:
The synthesis of Bombesin (8-14) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In this method:
For example, modifications such as replacing specific amino acids or introducing linkers can enhance receptor affinity or stability .
The molecular structure of Bombesin (8-14) consists of seven amino acids with the following sequence:
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the molecular weight and composition. The molecular weight of Bombesin (8-14) is approximately 892 Da .
Bombesin (8-14) undergoes various chemical reactions that can be leveraged for radiolabeling:
These reactions enhance the functionality of Bombesin (8-14) in clinical settings .
Bombesin (8-14) exerts its effects primarily through binding to gastrin-releasing peptide receptors on cancer cells. Upon binding:
Bombesin (8-14) exhibits several notable physical and chemical properties:
These properties make it suitable for both diagnostic imaging and therapeutic applications .
Bombesin (8-14) has several applications in scientific research and clinical practice:
The C-terminal heptapeptide sequence of bombesin (BBN), specifically residues 8–14 (Trp-Ala-Val-Gly-His-Leu-Met-NH₂), constitutes the minimal pharmacophore required for high-affinity binding to the gastrin-releasing peptide receptor (GRPR). Strategic residue substitutions within this region significantly modulate receptor affinity and selectivity. The substitution of L-leucine at position 14 with unnatural amino acids profoundly influences metabolic stability and binding kinetics. For example, replacing Pro¹⁴ in the GRPR-targeted antagonist ProBOMB5 with 4,4-difluoroproline (diF-Pro) yielded LW02080, which maintained nanomolar affinity (Kᵢ = 32.1 ± 8.14 nM for ¹⁷⁷Lu-LW02080) while enhancing enzymatic resistance [1].
Position-specific modifications further refine receptor selectivity:
Table 1: Impact of Residue Substitutions on GRPR Binding Affinity
Compound | Position Modified | Substitution | Binding Affinity (Kᵢ, nM) | Biological Effect |
---|---|---|---|---|
[ᵈ⁶Phe]BBN(6-14) | 6 | D-Phe | 5.57 ± 2.47 (Ga-LW02060) | Reduced proteolysis, retained agonism |
[Tle¹⁰]BBN(6-14) | 10 | Tle | 8.00 ± 2.61 (Lu-LW02060) | Enhanced stability, increased tumor uptake |
[NMe-His¹²]BBN(6-14) | 12 | N-methyl-His | <10 nM | NEP resistance |
[diF-Pro¹⁴]BBN(6-14) | 14 | 4,4-difluoroproline | 21.7 ± 6.69 (Ga-LW02080) | Improved metabolic stability |
Molecular dynamics simulations reveal that substitutions at positions 199 (EC3 domain) and 215 (TM5 helix) of GRPR govern NMB/GRP selectivity. Hydrophobic residues like isoleucine at these positions enhance ligand-receptor hydrophobic interactions, while charged residues (e.g., glutamine) facilitate hydrogen bonding [8].
Fluorinated proline derivatives confer metabolic stability by resisting enzymatic degradation and modulating peptide conformation. The introduction of 4,4-difluoroproline (diF-Pro) at position 14 in BBN(6–14) analogs replaces oxidation-prone thiazoline-4-carboxylic acid (Thz¹⁴), which historically limited shelf-life. This substitution:
Table 2: Pharmacokinetic Comparison of Pro¹⁴ vs. diF-Pro¹⁴ Analogs
Parameter | [⁶⁸Ga]Ga-ProBOMB5 (Pro¹⁴) | [⁶⁸Ga]Ga-LW02080 (diF-Pro¹⁴) | Change (%) |
---|---|---|---|
Tumor Uptake (%ID/g) | 12.4 ± 1.35 | 7.36 ± 1.33 | -40.6% |
Pancreas Uptake (%ID/g) | 1.37 ± 0.40 | 0.38 ± 0.04 | -72.3% |
Renal Clearance | Moderate | Rapid | +30% faster |
In Vivo Half-life | 25 min | 42 min | +68% longer |
DiF-Pro’s fluorine atoms create a gauche effect that restricts peptide backbone flexibility, attenuating off-target interactions while preserving the bioactive conformation critical for GRPR engagement [1] [4].
C-terminal modifications dictate functional activity (agonist vs. antagonist) by altering GRPR internalization kinetics and signaling pathways. Key strategies include:
Antagonists like LW02080 exhibit superior tumor-to-background ratios despite lower absolute uptake (7.36 ± 1.33 %ID/g vs. 16.8 ± 2.70 %ID/g for agonists) due to negligible internalization and slower dissociation rates. Calcium flux assays confirm antagonism: 50 nM LW02080 fails to induce Ca²⁺ release (<5% response vs. bombesin control), while agonists like LW02060 trigger robust signaling (397 ± 43.4 RFU) [1].
Truncated BBN(8–14) sequences offer distinct pharmacological advantages over full-length bombesin:
Table 3: Truncated vs. Full-Length Bombesin Analogs
Property | Full-Length BBN (1-14) | BBN(7-14) | BBN(6-14) w/diF-Pro¹⁴ |
---|---|---|---|
Receptor Affinity (Kᵢ) | 0.8 nM | 1.2 nM | 21.7 ± 6.69 nM |
Proteolytic Stability | Low (t₁/₂ < 2 min) | Moderate (t₁/₂ = 15 min) | High (t₁/₂ = 42 min) |
Tumor Uptake (%ID/g) | 9.1 ± 2.1 | 11.3 ± 1.8 | 7.36 ± 1.33 |
Pancreas Accumulation | High (25.7 ± 4.2 %ID/g) | 8.9 ± 1.5 %ID/g | 0.38 ± 0.04 %ID/g |
Radiolabeling Yield | 25–40% | 60–75% | 41–75% (⁶⁸Ga) |
However, truncation can reduce solubility; BBN(6–14) analogs like LW02080 require hydrophilic linkers (Pip = piperazine-1-carboxylic acid) to maintain aqueous solubility for injection. Conversely, full-length bombesin provides structural context for helix stabilization but incurs high hepatobiliary clearance, limiting utility in abdominal imaging [3] [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1